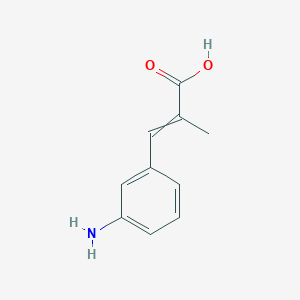![molecular formula C23H34O2 B12011494 4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)
4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-Dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Die Synthese von 4-[(2,5-Dimethoxyphenyl)methyl]-3,4,8,8a-Tetramethyl-1,2,3,4a,5,6-hexahydronaphthalin umfasst in der Regel mehrstufige organische Reaktionen. Eine übliche Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen zu bilden . Diese Reaktion beinhaltet die Verwendung von Borreagenzien und Palladiumkatalysatoren, um die gewünschte Kupplung zu erreichen. Industrielle Produktionsverfahren können variieren, aber sie folgen im Allgemeinen ähnlichen Prinzipien und verwenden skalierbare und effiziente Synthesewege, um die Verbindung in größeren Mengen zu produzieren.
Analyse Chemischer Reaktionen
4-[(2,5-Dimethoxyphenyl)methyl]-3,4,8,8a-Tetramethyl-1,2,3,4a,5,6-hexahydronaphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Chromtrioxid gefördert werden und führt zur Bildung oxidierter Derivate.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Wissenschaftliche Forschungsanwendungen
4-[(2,5-Dimethoxyphenyl)methyl]-3,4,8,8a-Tetramethyl-1,2,3,4a,5,6-hexahydronaphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung biologischer Interaktionen und potenzieller therapeutischer Wirkungen.
Medizin: Die Erforschung ihrer pharmakologischen Eigenschaften könnte zur Entwicklung neuer Medikamente oder Behandlungen führen.
Industrie: Seine einzigartigen chemischen Eigenschaften könnten bei der Entwicklung neuer Materialien oder industrieller Prozesse genutzt werden
Wirkmechanismus
Der Mechanismus, über den 4-[(2,5-Dimethoxyphenyl)methyl]-3,4,8,8a-Tetramethyl-1,2,3,4a,5,6-hexahydronaphthalin seine Wirkungen entfaltet, beinhaltet Interaktionen mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die in verschiedenen biochemischen Stoffwechselwegen eine Rolle spielen. Die genauen Stoffwechselwege und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism by which 4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen wie 4-[(2,5-Dimethoxyphenyl)methyl]-3,4,8,8a-Tetramethyl-1,2,3,4a,5,6-hexahydronaphthalin gehören:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamin (25I-NBOME): Bekannt für seine starken halluzinogenen Wirkungen.
2,5-Dimethoxy-4-methylphenethylamin: Eine Verbindung mit psychoaktiven Eigenschaften.
1-(4-Brom-2,5-dimethoxybenzyl)piperazin: Wird in forensischen Laboren als Referenzmaterial verwendet.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen chemischen Eigenschaften und Anwendungen, was die Einzigartigkeit von 4-[(2,5-Dimethoxyphenyl)methyl]-3,4,8,8a-Tetramethyl-1,2,3,4a,5,6-hexahydronaphthalin hervorhebt.
Eigenschaften
Molekularformel |
C23H34O2 |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C23H34O2/c1-16-8-7-9-21-22(16,3)13-12-17(2)23(21,4)15-18-14-19(24-5)10-11-20(18)25-6/h8,10-11,14,17,21H,7,9,12-13,15H2,1-6H3 |
InChI-Schlüssel |
YNTBOVIYSGWPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC)OC)CCC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)

![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)
![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)



![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

